Ethyl propyl sulfide

Catalog No.
S793593
CAS No.
4110-50-3
M.F
C5H12S
M. Wt
104.22 g/mol
Availability
In Stock
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Ethyl propyl sulfide

CAS Number

4110-50-3

Product Name

Ethyl propyl sulfide

IUPAC Name

1-ethylsulfanylpropane

Molecular Formula

C5H12S

Molecular Weight

104.22 g/mol

InChI

InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3

InChI Key

ZDDDFDQTSXYYSE-UHFFFAOYSA-N

SMILES

CCCSCC

Canonical SMILES

CCCSCC

Ethyl propyl sulfide is an organic compound classified as a sulfide, with the chemical formula C5H12SC_5H_{12}S and a molecular weight of approximately 104.214 g/mol. It is also known by various names including ethyl n-propyl sulfide and 1-(ethylthio)propane. The compound features a sulfur atom bonded to two alkyl groups: ethyl and propyl. Ethyl propyl sulfide is a colorless liquid with a characteristic odor, commonly found in various natural sources and synthesized for industrial applications.

Safety information on ethyl propyl sulfide is not widely available. However, thioethers in general can be flammable and may have irritating properties [].

Current Research and Applications

  • Material Science: Thioethers are being investigated for their ability to form self-assembled structures with unique properties, potentially useful in applications like molecular electronics and sensors [].
  • Fragrance Ingredients: Certain thioethers contribute to the aroma profiles of various substances and are sometimes used as fragrance ingredients.

Food Science:

  • Flavor and Aroma: Ethyl propyl sulfide is a volatile organic compound found in various foods like cheese, garlic, onions, and coffee []. It contributes to the characteristic aromas and flavors of these foods []. Researchers are exploring the use of ethyl propyl sulfide as a flavoring agent in food production [].

Environmental Science:

  • Biomarker for Microbial Activity: Certain microbes, including fungi and bacteria, produce volatile sulfur compounds, including ethyl propyl sulfide []. Researchers are investigating the potential of using ethyl propyl sulfide as a biomarker for the presence and activity of these microbes in environmental settings [].

Material Science:

  • Organic Semiconductor Development: Studies suggest that ethyl propyl sulfide exhibits semiconducting properties []. This has opened avenues for research into its potential applications in developing organic semiconductors for electronic devices [].

Medical Research:

  • Antimicrobial Properties: Preliminary studies indicate that ethyl propyl sulfide might possess some antimicrobial properties against certain bacterial strains []. However, this area requires further research and validation.
Typical of sulfides:

  • Nucleophilic Substitution: Sulfides can undergo nucleophilic substitution reactions where they react with alkyl halides to form sulfonium salts. This reaction is analogous to the alkylation of amines, where ethyl propyl sulfide can act as a nucleophile .
  • Oxidation Reactions: Ethyl propyl sulfide can be oxidized to sulfoxides and sulfones. For instance, mild oxidation using hydrogen peroxide can convert it into sulfoxides, while stronger oxidizing agents can yield sulfones .
  • Formation of Disulfides: Under certain conditions, ethyl propyl sulfide can dimerize to form disulfides, which are thermodynamically favored due to the stability of the S-S bond .

Ethyl propyl sulfide can be synthesized through several methods:

  • Alkylation of Thiols: One common method involves the reaction of an ethyl halide with a propanethiol in the presence of a base, leading to the formation of ethyl propyl sulfide.
  • Direct Sulfidation: Another method includes the direct reaction of ethylene and propane in the presence of sulfur at elevated temperatures, which can yield various alkyl sulfides including ethyl propyl sulfide .
  • Reduction Reactions: Ethylene oxide can also be reacted with thiols under reducing conditions to produce ethyl propyl sulfide as a byproduct .

Ethyl propyl sulfide finds various applications across different fields:

  • Flavoring Agent: It is used in the food industry as a flavoring agent due to its characteristic odor and taste profile.
  • Chemical Intermediate: The compound serves as an intermediate in organic synthesis for producing other sulfur-containing compounds.
  • Industrial Solvent: Ethyl propyl sulfide is utilized as a solvent in chemical processes due to its ability to dissolve various organic compounds .

Interaction studies involving ethyl propyl sulfide primarily focus on its reactivity with other chemical species. Research indicates that it can interact with electrophiles in nucleophilic substitution reactions, forming sulfonium ions or other derivatives. Additionally, studies on its oxidation pathways reveal insights into how it behaves under different oxidative conditions, which is crucial for understanding its stability and reactivity in various environments .

Ethyl propyl sulfide shares structural similarities with other alkyl sulfides but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Methyl propyl sulfideC4H10SC_4H_{10}SShorter carbon chain; different odor profile
Butyl methyl sulfideC5H12SC_5H_{12}SSimilar molecular weight; different alkyl groups
Ethylene glycol dimethyl etherC6H14OC_6H_{14}OEther rather than thioether; different functional group

Ethyl propyl sulfide's unique combination of ethyl and propyl groups contributes to its distinct physical and chemical properties compared to these similar compounds. Its specific reactivity patterns and biological activities further highlight its uniqueness within the class of alkyl sulfides .

IUPAC and Common Names

Ethyl propyl sulfide is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 1-ethylsulfanylpropane [1] [2] [3]. This IUPAC designation follows the standard convention for thioether nomenclature, where the sulfur atom is identified as part of an alkylsulfanyl substituent attached to the parent alkane chain [4]. The compound is assigned the Chemical Abstracts Service registry number 4110-50-3 [1] [2] [3].

The compound is known by several common names in chemical literature and commercial applications [1] [3]. The most widely recognized common name is ethyl propyl sulfide, which follows the traditional naming convention for sulfides where both alkyl groups are listed in alphabetical order followed by the word "sulfide" [5] [6]. Alternative common names include ethyl n-propyl sulfide, ethyl propyl sulphide, and ethyl propyl thioether [1] [3] [7].

Additional systematic nomenclature variants are employed in chemical databases and literature [1] [2] [3]. These include 3-thiahexane, which reflects the replacement nomenclature system where the sulfur atom replaces a carbon in the hexane chain [1] [3] [8]. The name propane, 1-(ethylthio)- represents another systematic approach that identifies the compound as a propane derivative with an ethylthio substituent [1] [2] [3].

Nomenclature TypeNameRegistry Information
IUPAC Name1-ethylsulfanylpropaneCAS: 4110-50-3
Primary Common NameEthyl propyl sulfideEC: 223-890-4
Alternative Common NamesEthyl n-propyl sulfide, Ethyl propyl sulphidePubChem CID: 20063
Systematic Variants3-Thiahexane, Propane, 1-(ethylthio)-MDL: MFCD00039940

The molecular formula is C₅H₁₂S with a molecular weight of 104.214 grams per mole [1] [2] [9]. The compound's structure is represented by the SMILES notation CCCSCC and the InChI identifier InChI=1S/C5H12S/c1-3-5-6-4-2/h3-5H2,1-2H3 [1] [9] [8].

Structural Classification as an Alkyl Sulfide

Ethyl propyl sulfide belongs to the structural class of alkyl sulfides, also known as thioethers [5] [10] [11]. This classification is based on the presence of a sulfur atom bonded to two alkyl groups, creating the characteristic R-S-R' connectivity where R represents the ethyl group and R' represents the propyl group [10] [11] [12].

The fundamental structural unit of alkyl sulfides is the carbon-sulfur-carbon linkage, which distinguishes these compounds from their oxygen analogs, the ethers [10] [13] [11]. In ethyl propyl sulfide, the sulfur atom exhibits sp³ hybridization and adopts a bent molecular geometry similar to that observed in water and alcohols [6] [13]. The C-S-C bond angle approaches approximately 90 degrees, which is smaller than the typical C-O-C angle of approximately 110 degrees found in ethers [11] [14].

The sulfur atom in ethyl propyl sulfide contains two lone pairs of electrons, contributing to the compound's nucleophilic character [15] [13] [16]. This electronic configuration makes sulfides more nucleophilic than their corresponding ethers due to the greater polarizability of sulfur compared to oxygen [13] [12] [16]. The carbon-sulfur bond lengths in the compound are approximately 1.81 Ångströms, which are longer than typical carbon-oxygen bonds due to the larger atomic radius of sulfur [11].

Ethyl propyl sulfide is classified as an asymmetrical thioether because it contains two different alkyl groups attached to the central sulfur atom [6] [12]. This distinguishes it from symmetrical thioethers such as diethyl sulfide or dipropyl sulfide, where both alkyl groups are identical [17] [18]. The asymmetrical nature influences both the nomenclature and physical properties of the compound.

The compound exhibits typical thioether reactivity patterns, including susceptibility to oxidation reactions that can convert the sulfide to sulfoxide and subsequently to sulfone derivatives [10] [13] [12]. The sulfur center can also undergo alkylation reactions to form sulfonium salts, a characteristic reaction pathway that distinguishes thioethers from ethers [13] [12] [16].

Related Thioether Compounds

Ethyl propyl sulfide is part of a broader family of alkyl sulfides that share similar structural features and chemical properties [15] [11] [12]. The most closely related compounds include other mixed alkyl sulfides with varying carbon chain lengths and branching patterns.

Methyl propyl sulfide (CAS: 3877-15-4) represents a lower homolog with the molecular formula C₄H₁₀S [19] [20] [21]. This compound, systematically named 1-(methylsulfanyl)propane or 2-thiapentane, has a molecular weight of 90.18 grams per mole and a boiling point of 95.5-97°C [19] [21] [22]. The replacement of the ethyl group with a methyl group results in decreased molecular weight and correspondingly lower boiling point compared to ethyl propyl sulfide.

Diethyl sulfide (CAS: 352-93-2) serves as an important structural analog with the molecular formula C₄H₁₀S [17] [23]. Known systematically as 1-ethylsulfanylethane or 3-thiapentane, this symmetrical thioether has a molecular weight of 90.187 grams per mole and a boiling point of 92°C [17] [23]. The symmetrical structure influences its physical properties and makes it a useful reference compound for understanding thioether behavior.

Dipropyl sulfide (CAS: 111-47-7) represents the symmetrical analog with two propyl groups [24] [25] [18]. With the molecular formula C₆H₁₄S and systematic name 1-propylsulfanylpropane or 4-thiaheptane, this compound has a molecular weight of 118.24 grams per mole and a boiling point of 142-143°C [24] [18]. The larger molecular size results in higher boiling point and different solubility characteristics.

Butyl methyl sulfide (CAS: 628-29-5) provides another asymmetrical thioether example [26] [27] [28]. This compound, with molecular formula C₅H₁₂S and systematic name 1-methylsulfanylbutane or 2-thiahexane, has a molecular weight of 104.21 grams per mole and a boiling point of 122-123°C [27] [28] [29]. The isomeric relationship with ethyl propyl sulfide demonstrates how different alkyl group arrangements affect physical properties while maintaining the same molecular formula.

CompoundMolecular FormulaSystematic NameMolecular Weight (g/mol)Boiling Point (°C)CAS Number
Methyl propyl sulfideC₄H₁₀S1-(Methylsulfanyl)propane90.1895.5-973877-15-4
Ethyl propyl sulfideC₅H₁₂S1-ethylsulfanylpropane104.214117-1194110-50-3
Diethyl sulfideC₄H₁₀S1-ethylsulfanylethane90.18792352-93-2
Dipropyl sulfideC₆H₁₄S1-propylsulfanylpropane118.24142-143111-47-7
Butyl methyl sulfideC₅H₁₂S1-methylsulfanylbutane104.21122-123628-29-5

The structural relationships among these thioether compounds demonstrate systematic trends in physical properties [15] [30] [11]. Increasing carbon chain length generally correlates with higher molecular weights and boiling points, reflecting stronger intermolecular van der Waals forces [11] [12]. The symmetrical versus asymmetrical nature of the alkyl substituents also influences molecular packing and subsequently affects physical properties such as melting points and solubility characteristics [11] [12].

XLogP3

2.1

Boiling Point

118.6 °C

Melting Point

-117.0 °C

UNII

4FK48S87VH

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

18.83 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4110-50-3

Wikipedia

Ethyl propyl sulfide

Use Classification

Food additives -> Flavoring Agents

Dates

Modify: 2023-08-15

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